molecular formula C19H22O2 B14249465 3,6-Dimethoxy-1,4A,8-trimethyl-4A,10-dihydroanthracene CAS No. 404337-64-0

3,6-Dimethoxy-1,4A,8-trimethyl-4A,10-dihydroanthracene

Cat. No.: B14249465
CAS No.: 404337-64-0
M. Wt: 282.4 g/mol
InChI Key: KDVZDUYLOXPVQG-UHFFFAOYSA-N
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Description

3,6-Dimethoxy-1,4A,8-trimethyl-4A,10-dihydroanthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by its unique structure, which includes methoxy groups and methyl substitutions. Anthracene derivatives are known for their applications in various fields, including organic electronics, photophysics, and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethoxy-1,4A,8-trimethyl-4A,10-dihydroanthracene typically involves the substitution of anthracene at specific positions. One common method is the methylation and methoxylation of anthracene derivatives. This can be achieved through the use of reagents such as methyl iodide and sodium methoxide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize catalytic processes to ensure high yield and purity. The use of environmentally benign solvents and reagents is also a consideration in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethoxy-1,4A,8-trimethyl-4A,10-dihydroanthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinones, while reduction can produce dihydroanthracenes .

Scientific Research Applications

3,6-Dimethoxy-1,4A,8-trimethyl-4A,10-dihydroanthracene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Dimethoxy-1,4A,8-trimethyl-4A,10-dihydroanthracene involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    9,10-Dimethylanthracene: Known for its high fluorescence quantum yield and applications in photophysics.

    Anthraquinone: Widely used in dye production and as a precursor in organic synthesis.

    1,4-Dimethoxyanthracene:

Uniqueness

3,6-Dimethoxy-1,4A,8-trimethyl-4A,10-dihydroanthracene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications in research and industry .

Properties

CAS No.

404337-64-0

Molecular Formula

C19H22O2

Molecular Weight

282.4 g/mol

IUPAC Name

2,7-dimethoxy-4,5,8a-trimethyl-9H-anthracene

InChI

InChI=1S/C19H22O2/c1-12-6-15(20-4)8-14-10-19(3)11-16(21-5)7-13(2)18(19)9-17(12)14/h6-9,11H,10H2,1-5H3

InChI Key

KDVZDUYLOXPVQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C=C3C(=CC(=CC3(C2)C)OC)C)OC

Origin of Product

United States

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